(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid
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Overview
Description
(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its oxolane ring and the presence of a tert-butyl carbamate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Final Purification: The compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to metabolism or signal transduction.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: Shares the tert-butyl group but differs in its overall structure and reactivity.
3-(Trifluoromethyl)benzylamine: Contains a benzylamine group with a trifluoromethyl substituent, offering different chemical properties.
Uniqueness
This detailed overview provides a comprehensive understanding of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1932459-38-5 |
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Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-16-8(7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
DBSNKSRKAWXFCQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1CCOC1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCOC1C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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